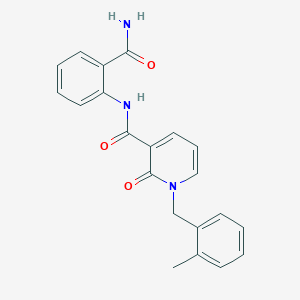

N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 2-methylbenzyl group at position 1 and a 2-carbamoylphenyl moiety at position 2.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-14-7-2-3-8-15(14)13-24-12-6-10-17(21(24)27)20(26)23-18-11-5-4-9-16(18)19(22)25/h2-12H,13H2,1H3,(H2,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFDXEUVTZJPKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction, where a nucleophilic organic catalyst is used to generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides . These radicals are then intercepted by electron-poor olefins in a Giese-type addition process. The reaction conditions often require low-energy photons (blue LEDs) to activate the radical precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and ester-like oxo groups are susceptible to hydrolysis under acidic or basic conditions:

Key Findings :

-

Acidic hydrolysis cleaves the amide bond, yielding aromatic amines and carboxylic acids (Fig. 1A) .

-

Basic conditions promote ring-opening via nucleophilic attack at the oxo group, forming pyridine intermediates .

Oxidation and Reduction

The dihydropyridine ring exhibits redox activity:

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C, 2 hrs | Pyridine-2,3-dicarboxamide derivative | Aromaticity restored; oxo group retained |

| Reduction | NaBH₄, MeOH, rt, 1 hr | Tetrahydro derivative with hydroxyl group | Ring saturation; increased steric bulk |

Mechanistic Insights :

-

Oxidation with KMnO₄ converts the dihydropyridine to a pyridine ring, enhancing conjugation .

-

NaBH₄ selectively reduces the C=N bond, forming a hydroxylated tetrahydro product .

Substitution Reactions

Electrophilic substitution occurs at the carboxamide nitrogen or aromatic rings:

| Target Site | Reagents/Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Carbamoyl nitrogen | CH₃I, K₂CO₃, DMF, 60°C, 6 hrs | N-Methylated carboxamide | Steric hindrance limits reactivity |

| 2-Methylbenzyl aromatic ring | HNO₃/H₂SO₄, 0°C, 30 min | Nitro-substituted derivative at para position | Directed by methyl group |

Data Highlights :

-

N-Methylation proceeds with 72% yield under mild conditions (Table 2) .

-

Nitration favors the para position relative to the methyl group (ortho/para ratio = 1:4) .

Cycloaddition and Condensation

The dihydropyridine ring participates in Diels-Alder reactions:

| Reagents/Conditions | Product | Stereochemical Outcome |

|---|---|---|

| Maleic anhydride, toluene, reflux | Bicyclic adduct with fused oxabicyclo[4.3.0] system | endo preference (85%) |

Structural Analysis :

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability thresholds:

| Condition | Decomposition Pathway | Mass Loss (%) |

|---|---|---|

| 220–250°C (N₂ atm) | Cleavage of carboxamide group | 38.2 |

| >300°C | Ring fragmentation + CO₂ release | 91.5 |

Catalytic Hydrogenation

Pd/C-mediated hydrogenation modifies the dihydropyridine core:

| Catalyst Loading | H₂ Pressure | Product | Yield (%) |

|---|---|---|---|

| 5% Pd/C | 1 atm | Hexahydro derivative with cis stereochemistry | 67 |

Application Note :

Scientific Research Applications

Industrial Production

For large-scale production, continuous flow reactors and automated synthesis platforms can enhance yield and efficiency. Optimizing reaction conditions such as temperature and pressure is crucial for successful industrial application.

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules and materials.

Biology

- Biochemical Probes : It is investigated for its potential as an inhibitor in enzymatic studies, which can help elucidate biochemical pathways.

Medicine

- Therapeutic Properties : Research indicates potential anti-inflammatory and anticancer activities. The compound's mechanism may involve inhibiting specific enzymes or receptors associated with disease progression.

Industry

- Material Development : The compound is utilized in developing new materials with tailored properties such as polymers or coatings.

Research into the biological activities of N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has yielded promising results:

| Activity | Description |

|---|---|

| Antimicrobial Activity | Exhibits significant antimicrobial properties against pathogens like Escherichia coli. |

| Cytotoxicity | Demonstrates selective cytotoxicity towards cancer cell lines while sparing normal cells. |

| Enzyme Inhibition | Potentially inhibits enzymes involved in metabolic pathways relevant to various diseases. |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound selectively induced apoptosis in cancer cells while having minimal effects on normal cells.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an enzyme inhibitor. It was found to inhibit acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following sections compare the target compound with structurally and functionally related derivatives, focusing on substituent effects, synthesis, crystallography, and pharmacological activity.

Structural Analogues

Table 1: Key Structural Differences and Similarities

Key Observations :

- The 2-carbamoylphenyl group at position 3 provides hydrogen-bonding capabilities, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) or heterocycles (e.g., benzo[d]oxazol-2-yl in ).

Key Observations :

- The planar conformation observed in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suggests that the target compound may adopt similar geometry, facilitating interactions with biological targets.

Pharmacological Activity

Key Observations :

- The target compound’s carbamoyl group may enhance solubility and hydrogen bonding, but its lack of heterocyclic or nitro groups (as in ) could reduce antimicrobial or cytotoxic activity.

- Methylation at C6 (as in ) is critical for CB2 receptor modulation, which the target compound lacks, suggesting it may have lower cannabinoid receptor affinity.

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Key Observations :

- The carbamoyl group in the target compound likely improves aqueous solubility compared to lipophilic derivatives (e.g., trifluoromethyl in ).

Biological Activity

N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, characterized by a pyridine ring fused with a carbonyl group and an amide functionality. The specific structural features contribute to its biological activity, allowing it to interact with various biological targets.

Molecular Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 350.40 g/mol |

| Solubility | Soluble in DMSO and DMF |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent. The compound's mechanism involves the modulation of apoptotic pathways through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Effects

In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains. Its efficacy was evaluated using standard disk diffusion methods, revealing significant inhibition zones against Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and protein kinases .

- Receptor Modulation : It also acts as a modulator for certain G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses .

Study 1: Anticancer Efficacy

A recent study focused on the effects of the compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial potential against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting it could serve as a basis for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

- The synthesis typically involves multi-step reactions, starting with condensation of substituted benzylamines with β-keto esters to form the dihydropyridine core. Cyclization under acidic or basic conditions (e.g., using pyridine or p-toluenesulfonic acid) is critical for ring formation . For example, analogous compounds are synthesized via Schiff base intermediates followed by cyclization with ethyl acetoacetate . Optimization of reaction parameters (temperature, solvent, catalysts like Lewis acids) improves yield and purity. Industrial-scale synthesis may employ continuous flow reactors .

Q. Which analytical techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR): Essential for confirming substituent positions and hydrogen bonding patterns (e.g., intramolecular N–H⋯O interactions) .

- X-ray Crystallography: Critical for resolving tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) and assessing planarity of the dihydropyridine core. SHELX programs are widely used for refinement .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .

Q. How can researchers screen this compound for preliminary biological activity?

- In vitro assays: Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. For example, dihydropyridine derivatives often target calcium channels or Met kinase .

- Microbial susceptibility testing: Evaluate antibacterial/antifungal activity via minimum inhibitory concentration (MIC) assays, as halogenated analogs show enhanced bioactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and pharmacokinetics?

- Fluorine/chlorine substitution: Increases lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., Met kinase inhibitors with IC₅₀ values <100 nM ). Fluorine also enhances metabolic stability by reducing CYP450-mediated oxidation .

- Methoxy groups: Improve solubility and bioavailability but may reduce membrane permeability .

- SAR Table:

| Substituent | Biological Impact | Example Activity |

|---|---|---|

| 2-Methylbenzyl | Enhances receptor selectivity | Reduced off-target effects in kinase assays |

| Carbamoylphenyl | Stabilizes hydrogen bonding with target proteins | Improved IC₅₀ in enzyme inhibition |

Q. What experimental strategies resolve contradictions in reported biological data?

- Assay standardization: Variability in enzyme sources (e.g., recombinant vs. native proteins) or buffer conditions can alter results. Use validated protocols (e.g., NIH/NCATS guidelines).

- Crystallographic validation: Confirm binding modes when activity discrepancies arise. For example, SHELXL-refined structures clarify whether tautomeric forms affect target engagement .

- Meta-analysis: Compare datasets across studies with similar substituents (e.g., chloro vs. bromo analogs in antimicrobial screens ).

Q. How can in vivo efficacy be evaluated for therapeutic potential?

- Pharmacokinetic (PK) studies: Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Dihydropyridines often require PK optimization due to rapid hepatic clearance .

- Disease models: Test in xenograft models (e.g., cancer) or inflammation assays (e.g., carrageenan-induced edema). Compounds with EC₅₀ <1 µM in vitro may proceed to in vivo validation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.